molecular formula C13H16ClF3N2O B1520975 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride CAS No. 1156895-98-5

4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride

Cat. No. B1520975
M. Wt: 308.73 g/mol
InChI Key: IFCRSDNBOHYJFT-UHFFFAOYSA-N
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Description

“4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 1156895-98-5 . It has a molecular weight of 308.73 and its molecular formula is C13H16ClF3N2O . This compound is typically in a solid state and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15F3N2O.ClH/c14-13(15,16)8-18-12(19)10-3-1-9(2-4-10)7-17-11-5-6-11;/h1-4,11,17H,5-8H2,(H,18,19);1H . This code provides a detailed description of the molecule’s structure, including the positions of the cyclopropylamino and trifluoroethyl groups on the benzamide backbone.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.

Scientific Research Applications

Structural Analysis and Property Correlation

The chemical structure of related compounds has been a focal point in understanding their biological activity. For instance, studies on anticonvulsant enaminones highlighted the significance of structural parameters in determining their anticonvulsant activity. This type of analysis provides insights into the essential structural components necessary for biological activity, which could be relevant for the analysis of 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride as well (Foster et al., 1999).

Antimicrobial Activity

Compounds with similar structural motifs have been evaluated for their antimicrobial potential. For instance, a series of substituted benzamides showed prospective bactericidal properties against strains like MRSA. This indicates that related compounds, including 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride, could potentially be explored for their antimicrobial efficacy (Zadrazilova et al., 2015).

Antitumor and Anticonvulsant Activities

Studies have indicated that benzamide derivatives exhibit potent antitumor properties. The design and synthesis of these compounds are critical, focusing on enhancing biological stability and optimizing their interaction with biological targets (Yoshida et al., 2005). Additionally, research on enaminones, closely related to benzamides, has shown significant anticonvulsant activity, which could suggest potential neurological applications for similar compounds (Scott et al., 1993).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)8-18-12(19)10-3-1-9(2-4-10)7-17-11-5-6-11;/h1-4,11,17H,5-8H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCRSDNBOHYJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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